6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Proteomics Research: Used as a reagent for labeling and modifying proteins.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2-(3-methoxyphenyl)quinoline.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: Similar structure with an isopropoxy group instead of a methoxy group.
Uniqueness
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific reactivity towards nucleophiles, making it a valuable reagent in proteomics research and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYLPODYAJLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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